- Synthesis and biological activity studies of di- and mono-halo fluoro benzenes, Asian Journal of Chemistry, 2007, 19(3), 2029-2035
Cas no 348-52-7 (1-Fluoro-2-iodobenzene)
1-Fluoro-2-iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoroiodobenzene
- 1-fluor-2-oiodobenzene
- o-fluoroiodobenzene
- 1-Fluoro-2-iodobenzene
- 2-Fluoro-1-iodobenzene
- 1-fluoro-2-iodo-benzen
- 1-Iodo-2-fluorobenzene
- 2-iodofluorobenzene
- O-IODO FLUOROBENZENE
- ortho-iodofluorobenzene
- o-Iodofluorobenzene
- Benzene, 1-fluoro-2-iodo-
- 3-fluoro-2-iodobenzene
- 1-fluoro-2-iodo-benzene
- benzene, 1-fluoro-2-iodo
- 2-fluoro-iodobenzene
- TYHUGKGZNOULKD-UHFFFAOYSA-N
- 2-fluroiodobezene
- NSC51766
- 2-fluoro iodobenzene
- Benzene, fluoroiodo-
- PubChem3496
- 1-Fluor-2-jod-benzol
- 2-Halogenated-1-iodobenzene
- SCHEM
- NSC 51766
- CS-D1738
- MFCD00001031
- EN300-111650
- AKOS005258232
- InChI=1/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4
- AM61469
- FT-0658011
- 2-Fluoroiodobenzene,contains copper as stabilizer
- F0253
- D77356
- EINECS 206-477-3
- FT-0612437
- HY-34673
- Z381540762
- 2-Fluoroiodobenzene, 99%, contains copper as stabilizer
- SCHEMBL12683
- DTXSID3059842
- F0001-1008
- NSC-51766
- J-019783
- NS00041664
- 348-52-7
- 2-fluoro-1-iodobenzene,98%
- 99%,contains 0.01% Copper as stabilizer
- DTXCID6038904
- DB-002375
-
- MDL: MFCD00001031
- Inchi: 1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H
- InChI Key: TYHUGKGZNOULKD-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1F
- BRN: 2039770
Computed Properties
- Exact Mass: 221.93400
- Monoisotopic Mass: 221.934
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.903 g/mL at 25 °C(lit.)
- Melting Point: −41-−40 °C (lit.)
- Boiling Point: 188-189 °C(lit.)
- Flash Point: Fahrenheit: 159.8 ° f < br / > Celsius: 71 ° C < br / >
- Refractive Index: n20/D 1.59(lit.)
- PSA: 0.00000
- LogP: 2.43030
- Sensitiveness: Light Sensitive
- Solubility: Not available
1-Fluoro-2-iodobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H315,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:UN3082 - class 9 - PG 3 - DOT NA1993 - Environmentally hazardous substances, liquid, n.o.s. HI: all (not BR)
- WGK Germany:2
- Hazard Category Code: 22-37/38-41-51/53
- Safety Instruction: S26-S39-S61-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:T
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Keep away from heat, sparks, and flame. Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Store protected from light.
1-Fluoro-2-iodobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Fluoro-2-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 219401-25G |
1-Fluoro-2-iodobenzene |
348-52-7 | 99%, contains copper as stabilizer | 25G |
¥592.12 | 2022-02-24 | |
| TRC | F591990-5g |
2-Fluoroiodobenzene |
348-52-7 | 5g |
$ 69.00 | 2023-09-07 | ||
| TRC | F591990-10g |
2-Fluoroiodobenzene |
348-52-7 | 10g |
$ 81.00 | 2023-09-07 | ||
| TRC | F591990-25g |
2-Fluoroiodobenzene |
348-52-7 | 25g |
$ 115.00 | 2023-09-07 | ||
| TRC | F591990-50g |
2-Fluoroiodobenzene |
348-52-7 | 50g |
$155.00 | 2023-05-18 | ||
| TRC | F591990-100g |
2-Fluoroiodobenzene |
348-52-7 | 100g |
$230.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010326-100g |
1-Fluoro-2-iodobenzene |
348-52-7 | 0.01% copper | 100g |
¥189 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010326-25g |
1-Fluoro-2-iodobenzene |
348-52-7 | 0.01% copper | 25g |
¥61 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010326-5g |
1-Fluoro-2-iodobenzene |
348-52-7 | 0.01% copper | 5g |
¥25 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010326-500g |
1-Fluoro-2-iodobenzene |
348-52-7 | 0.01% copper | 500g |
¥943 | 2024-05-24 |
1-Fluoro-2-iodobenzene Production Method
Production Method 1
1.2 Reagents: Sulfuric acid ; 150 - 170 °C
1-Fluoro-2-iodobenzene Raw materials
1-Fluoro-2-iodobenzene Preparation Products
1-Fluoro-2-iodobenzene Suppliers
1-Fluoro-2-iodobenzene Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-Fluoro-2-iodobenzene
Professional Introduction to 1-Fluoro-2-iodobenzene (CAS No. 348-52-7)
1-Fluoro-2-iodobenzene, with the chemical formula C6H4FI, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 348-52-7, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules. The presence of both a fluorine and an iodine substituent on a benzene ring imparts unique reactivity, making it a valuable building block for various chemical transformations.
The utility of 1-fluoro-2-iodobenzene stems from its ability to participate in a wide range of reactions, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In recent years, the compound has been extensively studied for its role in the development of novel therapeutic agents.
One of the most notable applications of 1-fluoro-2-iodobenzene is in the synthesis of biologically active molecules. The fluorine atom, being electronegative, can influence the electronic properties of adjacent functional groups, thereby modulating the biological activity of a compound. This feature has been exploited in the design of drugs targeting various diseases, including cancer and infectious disorders. For instance, recent studies have demonstrated the use of 1-fluoro-2-iodobenzene in the preparation of kinase inhibitors, which are crucial in cancer therapy.
The iodine substituent on the benzene ring further enhances the reactivity of 1-fluoro-2-iodobenzene. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many pharmacologically active compounds. The combination of fluorine and iodine makes 1-fluoro-2-iodobenzene a particularly powerful reagent in these transformations.
In addition to its role in pharmaceutical synthesis, 1-fluoro-2-iodobenzene has found applications in materials science. The unique electronic properties imparted by the fluorine and iodine substituents make it a suitable candidate for the development of organic electronic materials. For example, it has been used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). These materials are essential components in modern electronic devices, including smartphones and display screens.
The synthesis of 1-fluoro-2-iodobenzene typically involves halogenation reactions on a pre-functionalized benzene ring. The precise regioselectivity achieved during this process is crucial for obtaining the desired product with high yield and purity. Advances in synthetic methodologies have enabled more efficient and sustainable routes to this compound, aligning with global efforts to minimize environmental impact.
Recent research has also explored the use of 1-fluoro-2-iodobenzene in flow chemistry systems. Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. By integrating 1-fluoro-2-iodobenzene into flow reactors, researchers have been able to achieve higher reaction efficiencies and better control over reaction conditions.
The impact of 1-fluoro-2-iodobenzene on drug discovery cannot be overstated. Its versatility as an intermediate has led to numerous innovative synthetic strategies that have accelerated the development of new drugs. The ability to easily modify its structure allows chemists to tailor its properties for specific applications, making it an indispensable tool in modern medicinal chemistry.
Looking ahead, the continued exploration of 1-fluoro-2-iodobenzene is likely to yield even more groundbreaking discoveries. As synthetic techniques evolve and new applications emerge, this compound will undoubtedly remain at the forefront of chemical research. Its contributions to pharmaceuticals, materials science, and beyond underscore its importance as a cornerstone molecule in contemporary chemistry.
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